Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone
Description
Imino(phenyl)(trifluoromethyl)-λ⁶-sulfanone is a sulfoximine derivative characterized by a sulfur atom in the +6 oxidation state (denoted as λ⁶). Its structure comprises a phenyl group, a trifluoromethyl (CF₃) group, and an imino (=NH) group bonded to the sulfur center. The CF₃ group confers electron-withdrawing properties, enhancing the compound’s stability and reactivity in synthetic applications, particularly in medicinal chemistry and agrochemical development .
Key structural features:
- Sulfur oxidation state: λ⁶ configuration ensures tetrahedral geometry with three substituents and one lone pair.
- Substituent effects: The phenyl group provides aromaticity, while CF₃ enhances electrophilicity and metabolic stability.
Structure
3D Structure
Properties
IUPAC Name |
imino-oxo-phenyl-(trifluoromethyl)-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOIUZZQTKKJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95414-68-9 | |
| Record name | trifluoromethylphenyl sulfoximine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone typically involves the reaction of phenyl isothiocyanate with trifluoromethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone has a broad spectrum of applications across various scientific domains:
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its trifluoromethyl group enhances lipophilicity and reactivity, making it valuable in synthetic organic chemistry.
Biology
- Biological Activity Exploration : Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. It interacts with biological targets such as methionine aminopeptidase, disrupting protein maturation processes.
- Antimicrobial Efficacy : Studies have shown that this compound demonstrates significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL for S. aureus .
Medicine
- Drug Development Potential : Due to its unique structural features, this compound is being explored as a potential drug candidate. Its ability to inhibit specific enzymes involved in bacterial growth and cancer cell proliferation positions it as a candidate for further pharmaceutical development.
Industry
- Advanced Materials and Catalysts : The compound's chemical properties make it suitable for the development of advanced materials and catalysts in industrial applications. Its reactivity allows for the formation of various derivatives that can be utilized in different chemical processes .
Antibacterial Activity
A study evaluating the antibacterial properties of this compound demonstrated significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. The compound's mechanism likely involves interference with bacterial protein synthesis pathways.
Antifungal Activity
Research on antifungal effects revealed that the compound inhibits the growth of Candida albicans with an MIC of 64 µg/mL, suggesting its potential role in antifungal therapies.
Anticancer Studies
In vitro assays on human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), indicated that this compound reduced cell viability by inducing apoptosis, with IC50 values ranging from 25 to 50 µM. These findings highlight its potential as an anticancer agent through the activation of apoptotic pathways .
Data Summary Table
| Activity Type | Target Organisms/Cells | MIC/IC50 Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Antifungal | Candida albicans | 64 µg/mL |
| Anticancer | HeLa (cervical cancer) | IC50 = 25 µM |
| MCF-7 (breast cancer) | IC50 = 50 µM |
Mechanism of Action
The mechanism of action of Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Trifluoromethyl Group: The ¹⁹F NMR chemical shift of CF₃ in trifluoromethyl-containing sulfanones is consistently near -76.9 ppm, indicating minimal electronic perturbation by substituents .
- Aromatic Proton Shifts : Aromatic protons in phenyl-substituted derivatives resonate at ~8.15–8.29 ppm, reflecting deshielding due to the electron-withdrawing CF₃ group .
- Yield Variations : Alkynyl-substituted derivatives (e.g., 3i) exhibit lower yields (52–60%) compared to aryl-ethynyl analogues (e.g., 3h: 77%), likely due to steric hindrance during synthesis .
Electronic and Steric Effects
- Electron-Withdrawing Groups (CF₃, Br) : Enhance electrophilicity at the sulfur center, making these compounds reactive intermediates in cross-coupling reactions .
- Electron-Donating Groups (Methoxy) : Improve solubility but reduce electrophilicity, limiting utility in reactions requiring strong electrophiles .
- Steric Effects : Ortho-substituted derivatives (e.g., o-tolyl in ) exhibit reduced reactivity due to steric crowding, whereas para-substituted analogues (e.g., 3h) show higher synthetic efficiency .
Biological Activity
Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone is a sulfur-containing compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H7F3N2OS
- CAS Number : 95414-68-9
- Melting Point : 45-48 °C
- Purity : 95% .
The compound features a trifluoromethyl group, which enhances its lipophilicity and reactivity, making it suitable for various chemical applications. Its structure allows for interactions with biological targets, particularly proteins involved in critical cellular processes.
This compound primarily targets methionine aminopeptidase , an enzyme crucial for protein synthesis. The binding of this compound to the active site of methionine aminopeptidase inhibits its function, leading to the accumulation of immature proteins. This disruption can affect various cellular processes, including:
- Protein maturation
- Cellular signaling pathways
- Gene expression regulation
The inhibition of protein synthesis pathways can result in downstream effects on cellular functions, potentially leading to therapeutic applications in cancer and inflammation .
Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer)
- DU-145 (prostate cancer)
- T24 (bladder cancer)
The compound's cytotoxicity was evaluated using IC50 values, revealing significant antiproliferative activity. For instance, related compounds in similar studies showed IC50 values ranging from 0.82 to 21.66 μM against different cancer cell lines .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural characteristics allow it to interact with bacterial proteins, potentially disrupting their functions and leading to bactericidal effects. Further research is needed to quantify these effects and understand the underlying mechanisms.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 1.5 | |
| Anticancer | DU-145 | 0.82 | |
| Anticancer | T24 | 21.66 | |
| Antimicrobial | Various Bacteria | TBD |
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions, including the reaction of phenyl isothiocyanate with trifluoromethylamine under controlled conditions. This process is critical for ensuring high yields and purity, essential for its application in biological research.
Applications include :
- Development of novel anticancer agents
- Exploration as a potential drug candidate due to its unique structural features
- Use in synthetic organic chemistry as a building block for more complex molecules .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing imino(phenyl)(trifluoromethyl)-λ⁶-sulfanone derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of trifluoromethyl-λ⁶-sulfanones typically involves nucleophilic substitution or cyclization reactions. For example, derivatives with alkynyl substituents (e.g., 3h, 3i) are synthesized via Sonogashira coupling, achieving yields of 60–77% under Pd catalysis in THF . Key factors include:
- Catalyst loading : Pd(PPh₃)₂Cl₂ (5 mol%) with CuI as a co-catalyst.
- Temperature : Room temperature to 60°C, depending on substituent reactivity.
- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients.
- Yield variations correlate with steric/electronic effects of substituents. For instance, bulky tert-butyl groups (3c) reduce steric hindrance, improving yield compared to electron-withdrawing groups (e.g., 3e, 58%) .
Q. How can structural contradictions in NMR data for trifluoromethyl-λ⁶-sulfanones be resolved?
- Methodological Answer : Discrepancies in ¹⁹F NMR chemical shifts (e.g., CF₃ groups at −76.63 to −76.92 ppm) may arise from conformational flexibility or intermolecular interactions . Strategies include:
- Variable-temperature NMR : To assess dynamic effects.
- 2D NMR (COSY, NOESY) : To confirm connectivity and spatial arrangements.
- Crystallography : If crystalline derivatives are obtainable (e.g., X-ray data for analogous compounds in ).
- Computational validation : DFT calculations to model chemical environments and predict shifts.
Q. What safety protocols are critical for handling trifluoromethyl-λ⁶-sulfanones?
- Methodological Answer : While specific data for this compound is limited, analogous sulfanones require:
- Ventilation : Use fume hoods to avoid inhalation (P210, P264) .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
- Storage : Inert atmosphere (argon) at −20°C for air-sensitive derivatives .
Advanced Research Questions
Q. How can computational methods reconcile experimental and theoretical data for trifluoromethyl-λ⁶-sulfanone reaction mechanisms?
- Methodological Answer : Mechanistic ambiguities (e.g., nucleophilic vs. radical pathways) can be addressed via:
- DFT calculations : To map potential energy surfaces for intermediates.
- Kinetic isotope effects (KIE) : To identify rate-determining steps.
- In situ spectroscopy : Monitor intermediates using IR or Raman during synthesis .
Q. What strategies resolve contradictory bioactivity data in structurally similar sulfanones?
- Methodological Answer : For compounds with conflicting biological results (e.g., fungicidal vs. inactive analogs in ):
- SAR studies : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OMe in 3d vs. 3e) .
- Docking simulations : Model interactions with target enzymes (e.g., cytochrome P450).
- Metabolic profiling : Assess stability in biological matrices via LC-MS.
Q. How do steric/electronic effects of aryl substituents influence the stability of λ⁶-sulfanones?
- Methodological Answer : Stability trends can be quantified via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
